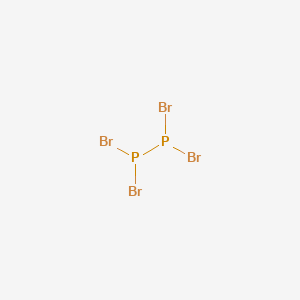
20-Hydroxy-20-methylpregn-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxy-20-methylpregn-4-en-3-one is a steroidal compound with the molecular formula C22H34O2. It is a derivative of progesterone and is known for its role as an intermediate in the synthesis of various steroid hormones. This compound is characterized by its white to slightly yellow crystalline powder appearance and is soluble in organic solvents like methanol, dichloromethane, and chloroform .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one typically involves the following steps:
Enamination: The aldehyde undergoes enamination.
Copper Catalytic Oxidation Degradation: The enaminated product is subjected to copper catalytic oxidation degradation to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on minimizing environmental impact by avoiding high-pollution reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TEMPO-NaClO reagent is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Aldehydes and Ketones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Steroids: Formed through substitution reactions.
Applications De Recherche Scientifique
20-Hydroxy-20-methylpregn-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones and compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products.
Mécanisme D'action
The mechanism of action of 20-Hydroxy-20-methylpregn-4-en-3-one involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of other steroid hormones, influencing various molecular targets and pathways. The compound’s effects are mediated through its conversion to active hormones that bind to specific receptors, regulating gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
20-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar properties.
20β-Hydroxyprogesterone: A stereoisomer with different biological activity.
20α-Hydroxyprogesterone: Another stereoisomer with distinct effects on hormone receptors.
Uniqueness: 20-Hydroxy-20-methylpregn-4-en-3-one is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of various steroid hormones highlights its importance in both research and industrial applications .
Propriétés
Numéro CAS |
20917-51-5 |
|---|---|
Formule moléculaire |
C22H34O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
17-(2-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O2/c1-20(2,24)19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,3)18(16)10-12-22(17,19)4/h13,16-19,24H,5-12H2,1-4H3 |
Clé InChI |
LHPASWXOIRNYHK-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(C)(C)O)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




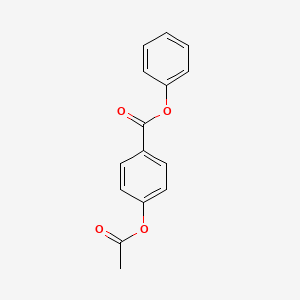
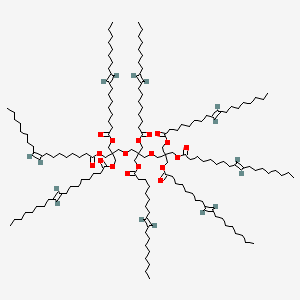
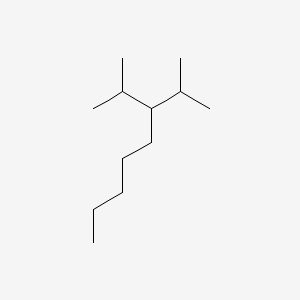
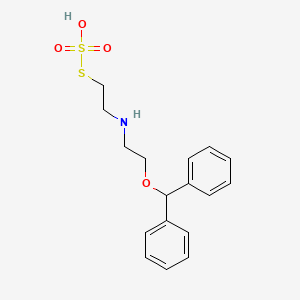
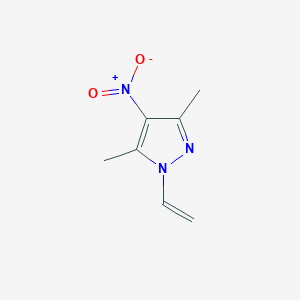
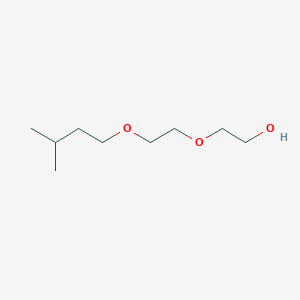
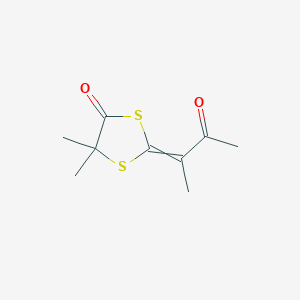
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)


